molecular formula C8H14BrNO3 B1329712 N-(DL-BROMO-4-METHYLVALERYL)GLYCINE CAS No. 7154-27-0

N-(DL-BROMO-4-METHYLVALERYL)GLYCINE

Cat. No.: B1329712
CAS No.: 7154-27-0
M. Wt: 252.11 g/mol
InChI Key: PTUKJDOWJCFIBV-UHFFFAOYSA-N
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Description

N-(DL-Bromo-4-methylvaleryl)glycine is a glycine derivative characterized by a brominated, branched aliphatic chain (4-methylvaleryl) attached to the glycine backbone.

Properties

CAS No.

7154-27-0

Molecular Formula

C8H14BrNO3

Molecular Weight

252.11 g/mol

IUPAC Name

2-[(2-bromo-4-methylpentanoyl)amino]acetic acid

InChI

InChI=1S/C8H14BrNO3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4H2,1-2H3,(H,10,13)(H,11,12)

InChI Key

PTUKJDOWJCFIBV-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)O)Br

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)Br

Other CAS No.

90154-56-6
7154-27-0

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DL-BROMO-4-METHYLVALERYL)GLYCINE typically involves the reaction of 2-bromo-4-methylpentanoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography would be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(DL-BROMO-4-METHYLVALERYL)GLYCINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-[(4-methylpentanoyl)amino]acetic acid.

    Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of 2-[(2-bromo-4-methylpentanoyl)amino]acetic acid derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 2-[(4-methylpentanoyl)amino]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(DL-BROMO-4-METHYLVALERYL)GLYCINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(DL-BROMO-4-METHYLVALERYL)GLYCINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in electrophilic reactions, while the acetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound’s bromo and methylvaleryl substituents differentiate it from other glycine derivatives:

  • N-(2-Carboxyethyl)glycine (Nce) : Features a polar carboxyethyl group, enabling electrostatic interactions via its carboxyl moiety. This makes Nce hydrophilic, with an HPLC retention time (t) of 10.2 minutes .
  • N-[2-(X-Phenethyl)]glycine (NXpe) : Contains aromatic phenethyl groups, increasing hydrophobicity (t = 14.5 minutes ) due to π-π interactions .
  • N-Benzylglycine (Nphe) : A benzyl substituent provides moderate hydrophobicity, though exact retention times are unspecified in available data .
  • N-(p-Chlorobenzyl)glycine (Npcb) and N-(p-Methoxybenzyl)glycine (Npmb) : Substituents like chloro (electron-withdrawing) and methoxy (electron-donating) alter electronic profiles, influencing binding affinities .

Key Differences in N-(DL-Bromo-4-methylvaleryl)glycine :

  • The bromo group offers greater polarizability and hydrophobicity compared to chloro in Npcb.
  • The 4-methylvaleryl chain introduces steric bulk and aliphatic hydrophobicity, unlike aromatic substituents in NXpe or Nphe.

Hydrophobicity and HPLC Retention

HPLC retention times (t) correlate with hydrophobicity. Data from highlight:

Compound Substituent HPLC t (min) Functional Groups
Nce 2-Carboxyethyl 10.2 Carboxyl (n=1)
NXpe (X=H) Phenethyl 14.5 None (n=0)

The target compound’s bromo and methylvaleryl groups likely result in t > 14.5 minutes , surpassing NXpe due to increased aliphatic hydrophobicity and reduced polarity .

Inference for this compound :

  • Enhanced hydrophobicity and steric bulk may further increase step velocity (v/v₀ > 1.25) by disrupting crystal surfaces more effectively.
  • The bromo group’s polarizability could strengthen van der Waals interactions, unlike Npmb’s methoxy group, which relies on hydrogen bonding .

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